2-Ethylbutyl cyanoacetate

Nanomedicine Drug Delivery Biodistribution

2-Ethylbutyl cyanoacetate (CAS 96980-49-3) is a cyanoacetate ester featuring a branched 2-ethylbutyl alkyl group. As a member of the cyanoacetate class, it retains the characteristic acidic methylene group (pKa ~3.01) enabling participation in base-catalyzed condensations such as Knoevenagel and Michael additions.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 96980-49-3
Cat. No. B13779365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutyl cyanoacetate
CAS96980-49-3
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)CC#N
InChIInChI=1S/C9H15NO2/c1-3-8(4-2)7-12-9(11)5-6-10/h8H,3-5,7H2,1-2H3
InChIKeyFVKDMAZNKWXVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutyl Cyanoacetate (CAS 96980-49-3): A Branched Cyanoacetate Ester for Specialized Polymer and Intermediate Procurement


2-Ethylbutyl cyanoacetate (CAS 96980-49-3) is a cyanoacetate ester featuring a branched 2-ethylbutyl alkyl group [1]. As a member of the cyanoacetate class, it retains the characteristic acidic methylene group (pKa ~3.01) enabling participation in base-catalyzed condensations such as Knoevenagel and Michael additions . Its molecular formula is C9H15NO2 with a molecular weight of 169.22 g/mol . The compound is primarily utilized as a monomer precursor for poly(2-ethylbutyl cyanoacrylate) (PEBCA), a biodegradable polymer with demonstrated efficacy in advanced drug delivery systems, particularly in oncology nanomedicine [2].

Why 2-Ethylbutyl Cyanoacetate Cannot Be Replaced by Ethyl or n-Butyl Cyanoacetate in Performance-Critical Applications


The alkyl chain architecture of cyanoacetate esters directly governs the physicochemical properties and biological fate of their corresponding poly(alkyl cyanoacrylate) (PACA) nanoparticles. The branched 2-ethylbutyl group confers a distinct balance of hydrophobicity (LogP ~2) and steric bulk compared to linear analogs such as ethyl cyanoacetate (LogP ~0.65) and n-butyl cyanoacetate (LogP ~1.46) . This divergence manifests in nanoparticle behavior: studies demonstrate that PACA nanoparticles derived from 2-ethylbutyl cyanoacetate (PEBCA) exhibit significantly different biodistribution, tumor uptake, and immune cell modulation relative to those made from n-butyl (PBCA) or octyl (POCA) cyanoacetate monomers [1]. Consequently, generic substitution of this monomer in nanomedicine formulations or specialized polymer syntheses is not scientifically valid and will yield altered performance profiles, as quantified below.

Quantitative Differentiation of 2-Ethylbutyl Cyanoacetate: Evidence-Based Comparisons with Key Analogs


Superior Tumor and Lymph Node Uptake of PEBCA Nanoparticles Relative to PBCA and POCA

In a direct comparative study, poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles exhibited the highest uptake in both the patient-derived breast cancer xenograft MAS98.12 and in lymph nodes, outperforming poly(n-butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA) nanoparticles [1]. While all three nanoparticle types were structurally similar and PEGylated, PEBCA demonstrated a clear advantage in tumor accumulation, positioning it as the most promising candidate for cancer drug delivery among the tested PACA variants.

Nanomedicine Drug Delivery Biodistribution

Enhanced Therapeutic Efficacy: Complete Remission in 75% of Tumors with PEBCA-Cabazitaxel vs. 22% with Free Drug

Cabazitaxel-loaded PEBCA nanoparticles (PEBCA-CBZ) achieved complete remission in 6 out of 8 tumors (75%) in a basal-like patient-derived breast cancer xenograft model, whereas free cabazitaxel produced complete remission in only 2 out of 9 tumors (22%) [1]. Pharmacokinetic analysis revealed that nanoparticle encapsulation extended drug circulation time and yielded approximately threefold higher intratumoral drug concentrations 24 hours post-injection compared to free drug (2× higher at 96 hours) [1].

Cancer Therapy Controlled Release Nanoparticle Formulation

Favorable Immune Modulation: PEBCA Nanoparticles Increase Anti-Tumorigenic M1 Macrophage Infiltration and M1/M2 Ratio

In a head-to-head comparison of three PACA nanoparticle variants, PEBCA nanoparticles uniquely increased the infiltration of anti-tumorigenic M1 macrophages into tumors and elevated the M1/M2 (anti-tumorigenic/pro-tumorigenic) macrophage ratio, effects not observed with PBCA or POCA nanoparticles [1]. This immunomodulatory activity is intrinsic to the PEBCA polymer matrix and operates independently of drug payload, offering a dual mechanism of action when combined with cytotoxic agents.

Immuno-Oncology Tumor Microenvironment Macrophage Polarization

Comparable Cytotoxicity with Favorable Proteomic Signature: PEBCA-CBZ vs. Free Cabazitaxel and Other PACA Variants

A comprehensive comparison across nine cancer cell lines demonstrated that cabazitaxel-loaded PEBCA, PBCA, and POCA nanoparticles exhibited cytotoxicity equivalent to that of free cabazitaxel, while empty PACA nanoparticles showed substantially lower toxicity . Proteomic analysis further revealed that PEBCA-CBZ treatment specifically decreased levels of proteins involved in focal adhesion and stress fiber formation across multiple cell lines, a molecular signature not observed with free drug, suggesting a nanoparticle-specific mechanism that may contribute to enhanced in vivo efficacy .

Nanotoxicology Proteomics Cytotoxicity Profiling

Intermediate Hydrophobicity and Boiling Point: 2-Ethylbutyl Cyanoacetate Bridges the Gap Between Ethyl and n-Butyl Esters

2-Ethylbutyl cyanoacetate exhibits physicochemical properties that are distinct from both its shorter (ethyl) and longer (n-butyl) linear analogs, offering an intermediate profile useful in synthetic and formulation contexts. Its predicted boiling point of 220.3±8.0 °C lies between that of ethyl cyanoacetate (208-210 °C) and n-butyl cyanoacetate (230.7 °C) . More importantly, its calculated LogP of approximately 2 is substantially higher than ethyl (0.65) and moderately higher than n-butyl (1.46), reflecting the increased hydrophobicity conferred by the branched 2-ethylbutyl group.

Physicochemical Properties Process Chemistry Polymer Synthesis

High-Impact Application Scenarios for 2-Ethylbutyl Cyanoacetate Driven by Comparative Evidence


Development of Long-Circulating, Tumor-Targeted Nanoparticle Formulations for Oncology

2-Ethylbutyl cyanoacetate is the monomer of choice for synthesizing PEBCA nanoparticles intended for cancer drug delivery. Evidence demonstrates that PEBCA nanoparticles achieve superior tumor accumulation, extended circulation, and enhanced therapeutic efficacy compared to PBCA and POCA variants [1][2]. Specifically, cabazitaxel-loaded PEBCA nanoparticles yielded a 75% complete remission rate in a breast cancer PDX model versus 22% for free drug, with threefold higher intratumoral drug concentrations at 24 hours [2]. This makes 2-ethylbutyl cyanoacetate indispensable for nanomedicine programs seeking to maximize tumor exposure and minimize off-target toxicity.

Immunomodulatory Nanocarriers for Combination Cancer Immunotherapy

Empty (drug-free) PEBCA nanoparticles derived from 2-ethylbutyl cyanoacetate exhibit a unique ability to increase anti-tumorigenic M1 macrophage infiltration and elevate the M1/M2 ratio within the tumor microenvironment, an effect not observed with PBCA or POCA nanoparticles [1]. This intrinsic immunomodulatory property can be exploited to design dual-function nanocarriers that both deliver cytotoxic payloads and favorably reprogram the immune landscape. Procurement of 2-ethylbutyl cyanoacetate is essential for developing such next-generation immuno-nanomedicines.

Synthesis of Biodegradable Polymers with Tailored Hydrophobicity and Degradation Kinetics

The branched 2-ethylbutyl group confers an intermediate LogP of approximately 2, positioning 2-ethylbutyl cyanoacetate between the less hydrophobic ethyl cyanoacetate (LogP 0.65) and the more hydrophobic n-butyl cyanoacetate (LogP 1.46) . This property directly influences the degradation rate and stability of the resulting poly(alkyl cyanoacrylate) polymers. Researchers seeking to fine-tune polymer erosion profiles, drug release rates, or nanoparticle stability for specific therapeutic windows should select 2-ethylbutyl cyanoacetate to achieve performance characteristics unattainable with linear alkyl esters.

Mechanistic Studies of Nanoparticle-Cell Interactions via Proteomics

PEBCA nanoparticles derived from 2-ethylbutyl cyanoacetate have been shown to induce a distinct proteomic signature, specifically decreasing focal adhesion and stress fiber proteins, which is not replicated by free drug or other PACA variants . This makes 2-ethylbutyl cyanoacetate a valuable research tool for investigating the molecular mechanisms by which nanoparticle physicochemical properties influence cellular signaling, cytoskeletal organization, and ultimately therapeutic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylbutyl cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.